![molecular formula C11H14N4O B14469938 2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide CAS No. 67013-00-7](/img/structure/B14469938.png)
2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with a methyl and a prop-2-en-1-yl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide typically involves the reaction of benzoyl chloride with 3-methyl-3-(prop-2-en-1-yl)triaz-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or triazenes.
Applications De Recherche Scientifique
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1E)-3,3-Di(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- (E)-1-Methyl-3-(prop-1-en-1-yl)trisulfane
- 2-methyl-prop-2-en-1-ol
Uniqueness
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern on the triazene moiety, which imparts unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
67013-00-7 |
|---|---|
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
2-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-7-5-4-6-9(10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |
Clé InChI |
ZZNRLEDQDUQGTL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)N=NC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


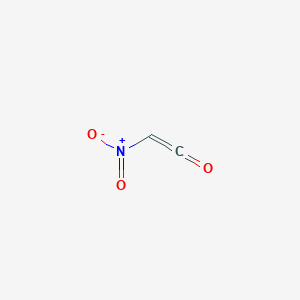
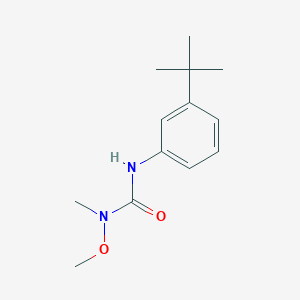

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
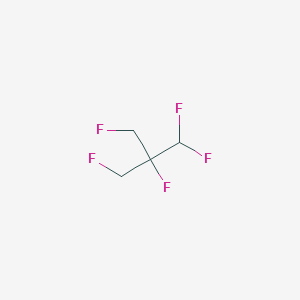


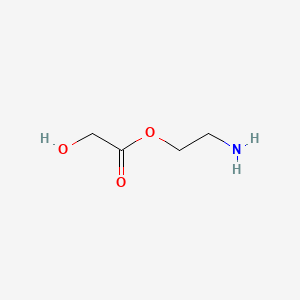
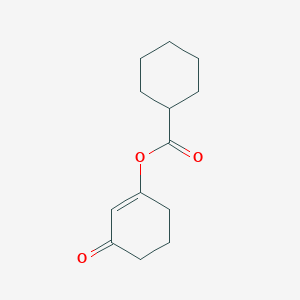

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)


